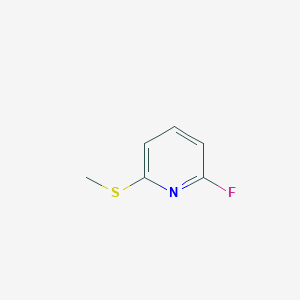

2-Fluoro-6-(methylthio)pyridine

Description

Current Trends in Fluorinated Pyridine (B92270) Research

The investigation of fluorinated pyridines is a burgeoning area of research, with scientists exploring the unique effects of fluorine substitution on the pyridine scaffold.

The deliberate placement of fluorine atoms into heterocyclic structures is a key strategy in modern drug discovery and materials science. nih.gov Due to fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond, its incorporation can lead to significant improvements in a molecule's pharmacological profile. nih.gov These enhancements may include greater metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. nih.govtandfonline.com The introduction of fluorine can also influence the basicity of the pyridine ring, which can be a critical factor in its biological activity and pharmacokinetic properties. tandfonline.com

The development of new synthetic methods has been crucial to the advancement of fluorinated pyridine research. researchgate.net For instance, a practical method for the C-H fluorination of pyridines using silver(II) fluoride (B91410) (AgF2) has been reported. thermofisher.com This method is notable because the change in basicity upon fluorination simplifies the purification of the product. thermofisher.com Furthermore, researchers are actively exploring regioselective methods to introduce fluorine at specific positions on the pyridine ring, such as the meta-position, which has traditionally been challenging to access. chemeurope.com

In medicinal chemistry, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the drug's half-life. tandfonline.com It can also lead to more favorable conformations for binding to a target protein. victoria.ac.nznih.gov Beyond pharmaceuticals, fluorinated pyridines are valuable in materials science, where their unique electronic and physical properties are utilized in the development of new polymers and functional materials. mdpi.com The introduction of fluorine can enhance thermal stability and chemical resistance in these materials. mdpi.comnih.gov

Positional and Substituent Effects in Fluorinated Pyridines

The specific placement of the fluorine atom and the nature of other substituents on the pyridine ring have a significant influence on the molecule's characteristics.

The 2-Fluoro-6-(methylthio)pyridine molecule possesses a unique arrangement of substituents that dictates its reactivity and potential applications. The fluorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov In fact, 2-fluoropyridines are significantly more reactive towards nucleophiles than their chloro- or bromo-analogs. nih.govresearchgate.net

The methylthio group (-SMe) at the 6-position also influences the electronic properties of the pyridine ring. cymitquimica.com This group can affect the molecule's lipophilicity and its ability to interact with biological targets. cymitquimica.com The combination of a fluorine atom and a methylthio group on the same pyridine ring creates a versatile building block for the synthesis of more complex molecules. For instance, the fluorine can be displaced by a nucleophile, while the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the available chemical space.

The synthesis of substituted pyridines has a long history, with various methods developed to introduce different functional groups onto the pyridine ring. The introduction of a methylthio group has been a subject of interest due to the group's ability to modulate the electronic and steric properties of the molecule.

Early methods for the synthesis of methylthio-substituted pyridines often involved the reaction of a halopyridine with a methylthiolate salt. ontosight.ai More recently, methods have been developed for the direct introduction of the methylthio group. For example, a one-pot, three-component cyclocondensation reaction has been developed for the synthesis of 4-(methylthio)-3-cyanopyridines. core.ac.uk

The presence of a methylthio group can also lead to interesting side reactions. For instance, in the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) in dimethyl sulfoxide (DMSO), the formation of methylthio-substituted pyridines as by-products has been observed. google.com This highlights the reactivity of the solvent and the potential for the incorporation of sulfur-containing functionalities.

Data on this compound

| Property | Value |

| Molecular Formula | C6H6FNS |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CSC1=NC=CC=C1F |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOHSSSKQGPGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Fluoro 6 Methylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Ring

The pyridine ring in 2-Fluoro-6-(methylthio)pyridine is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of significant importance for the synthesis of substituted pyridines. The regioselectivity and rate of these reactions are heavily influenced by the substituents on the ring.

Reactivity at the Fluoro-Substituted Position

The fluorine atom at the C-2 position of the pyridine ring is a primary site for nucleophilic attack. The high electronegativity of fluorine makes the attached carbon atom electron-deficient and thus susceptible to substitution. nih.gov SNAr reactions of 2-fluoropyridines are generally faster than those of their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect. nih.gov

While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr on 2-fluoropyridines suggest that a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can displace the fluoride (B91410). nih.gov The development of mild reaction conditions for these substitutions has expanded their applicability in the late-stage functionalization of complex molecules. nih.gov

Influence of the Methylthio Group on SNAr Chemoselectivity

The methylthio (-SMe) group at the C-6 position exerts a significant influence on the chemoselectivity of SNAr reactions. The methylthio group is considered a moderate electron-donating group. Its presence can modulate the electronic profile of the pyridine ring, potentially affecting the rate of nucleophilic attack at the C-2 position. In some contexts, the methylthio group can also act as a leaving group, particularly in metal-catalyzed coupling reactions.

In di- or tri-substituted pyridines, the regioselectivity of nucleophilic substitution can be complex. For instance, in 2,4-dihalopyridines, substitution typically occurs preferentially at the 4-position. researchgate.net However, the introduction of bulky groups can sterically hinder attack at adjacent positions, thereby directing substitution to other sites. researchgate.net While direct comparative studies on the chemoselectivity of this compound were not found, the interplay between the activating effect of the fluorine and the electronic and steric influence of the methylthio group is a critical factor in determining the outcome of SNAr reactions.

Transformations of the Methylthio Moiety

The methylthio group itself is a versatile functional handle that can undergo various chemical transformations, further expanding the synthetic utility of this compound.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it dramatically alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. This, in turn, can profoundly impact the reactivity of the pyridine ring.

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide, often in the presence of a metal catalyst such as a molybdenum(VI) or ruthenium complex, is a common and efficient reagent for the oxidation of sulfides to sulfones. nih.govresearchgate.net The use of catalysts allows for milder reaction conditions and can improve the selectivity of the oxidation. researchgate.net For example, ammonium (B1175870) heptamolybdate with 30% hydrogen peroxide has been shown to be an effective system for the oxidation of a variety of sulfides to sulfones in excellent yields and short reaction times, tolerating a range of sensitive functional groups. researchgate.net Other reagents like m-chloroperbenzoic acid (m-CPBA) are also used to prepare sulfones from methylthio groups. organic-chemistry.org

The stepwise oxidation allows for the isolation of the intermediate sulfoxide. The conversion of the methylthio group to a sulfoxide introduces a chiral center at the sulfur atom, which can be exploited in asymmetric synthesis.

Alkylation and Ligand Exchange Reactions at Sulfur

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles, such as alkyl halides, in alkylation reactions. These reactions lead to the formation of sulfonium (B1226848) salts. The formation of S,N³- and S,O-dimethyl derivatives has been observed in the methylation of related 2-(methylthio)-substituted pyrimidinones. researchgate.netresearchgate.net The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of alkylation when other nucleophilic sites are present in the molecule. researchgate.net

Furthermore, the methylthio group can be displaced through nucleophilic substitution reactions, effectively acting as a leaving group. This is particularly relevant in the synthesis of other substituted pyridines. For instance, the methylsulfanyl group in 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones can be substituted by nucleophiles like morpholine (B109124) or hydrazine. researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comuoanbar.edu.iq The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring and forming a pyridinium (B92312) ion. uoanbar.edu.iq When EAS does occur, it is generally directed to the C-3 (meta) position. youtube.com

To enhance the reactivity of pyridine rings toward EAS, one common strategy is the conversion of the pyridine to its N-oxide. youtube.com The pyridine N-oxide is significantly more reactive towards electrophiles, and substitution is typically directed to the C-4 (para) position. youtube.com Subsequent deoxygenation of the N-oxide can then provide the substituted pyridine.

Regioselectivity and Deactivating Effects of Substituents

The reactivity of an aromatic or heteroaromatic ring towards electrophilic or nucleophilic attack is governed by the electronic effects of its substituents. These effects are broadly categorized as inductive effects (through sigma bonds) and resonance effects (through pi systems).

The fluorine atom at the C-2 position is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, making it significantly less susceptible to electrophilic aromatic substitution. This deactivation is a general characteristic of halogen substituents on aromatic rings. nih.gov While halogens also possess lone pairs capable of electron donation through resonance (+R), the inductive effect is dominant for fluorine.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards attack by nucleophiles. The C-2 and C-6 positions are particularly susceptible. The fluorine atom is an excellent leaving group in SNAr reactions. researchgate.net The regioselectivity of nucleophilic attack is often directed to the 4-position in many polyhalopyridines; however, steric or other electronic factors can direct substitution to the 2- or 6-positions. researchgate.net

For functionalization via deprotonation (metalation), the regioselectivity is determined by the acidity of the ring protons. The electron-withdrawing fluorine atom increases the acidity of the adjacent proton at C-3, making it a likely site for directed ortho-metalation (DoM) using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP (2,2,6,6-tetramethylpiperidide) bases. clockss.orgresearchgate.net The methylthio group is a weaker directing group than fluorine in this context. Therefore, metalation is anticipated to occur selectively at the C-3 position, creating a nucleophilic center for subsequent reaction with electrophiles.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, both the C-F and C-S bonds represent potential sites for such transformations, offering distinct synthetic pathways.

Suzuki Coupling with Activated C-F Bonds

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or pseudohalide, is a cornerstone of modern synthesis. nih.gov However, the activation of carbon-fluorine (C-F) bonds in these reactions is notoriously challenging due to the high C-F bond dissociation energy. ox.ac.ukacs.org

Successful Suzuki coupling involving C-F bond activation typically requires specific conditions:

Palladium or Nickel Catalysts: Specialized catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, are necessary to facilitate the oxidative addition of the catalyst into the strong C-F bond. acs.orgnih.gov

Activated Substrates: The C-F bond is more readily activated when the aromatic ring is electron-deficient. The inherent electron-deficient nature of the pyridine ring contributes to this, but additional electron-withdrawing groups often enhance reactivity. ox.ac.ukacs.org

Reaction Conditions: Elevated temperatures are frequently required to overcome the high activation energy barrier. nih.gov

In the case of this compound, the C-F bond at the C-2 position is a potential site for Suzuki coupling. While direct examples for this specific compound are not prevalent in the literature, studies on analogous structures like 2-bromo-6-fluoropyridine (B132718) show that selective coupling can be achieved. rhhz.net Depending on the catalyst and conditions, either the C-Br or the C-F bond can be selectively targeted. For instance, a palladium-catalyzed reaction might preferentially cleave the more reactive C-Br bond, leaving the C-F bond intact, while more forcing conditions or specific nickel catalysts might be required to activate the C-F bond. nih.govrhhz.net The successful coupling of 5-bromo-2-fluoropyridine (B45044) demonstrates the feasibility of using fluoropyridines in Suzuki reactions. acs.org

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | DME/H2O | 75-95 | acs.org |

| 2-Bromo-6-fluoropyridine | Potassium Phenyltrifluoroborate | Pd/C | K3PO4 | THF/H2O | 89 | rhhz.net |

Other Cross-Coupling Reactions (e.g., C-S bond activation)

An alternative and often more efficient strategy for the functionalization of this compound involves the activation of the carbon-sulfur (C-S) bond. The methylthio group has proven to be an excellent leaving group in various palladium- and nickel-catalyzed cross-coupling reactions. nih.govacs.org

The Negishi coupling, which utilizes organozinc reagents, is particularly effective for this transformation. nih.govorganic-chemistry.orgorgsyn.org The Knochel group has demonstrated that 2-(methylthio)pyridines and other thiomethyl-substituted N-heterocycles readily undergo palladium-catalyzed cross-coupling with a variety of organozinc reagents. nih.govacs.org This method tolerates a wide range of functional groups and often proceeds under milder conditions than C-F bond activation. Nickel catalysis can also be employed, sometimes allowing reactions to proceed at room temperature. nih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst into the C-S bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. This desulfurative coupling is a powerful method for introducing aryl, heteroaryl, and alkyl groups at the C-6 position of the pyridine ring, leaving the C-2 fluoro substituent available for subsequent transformations. mdpi.com

| Substrate | Organozinc Reagent | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Methylthio)pyridine | Aryl-ZnCl | Pd(OAc)2/SPhos | THF | 50 | High | nih.govacs.org |

| 2-(Methylthio)oxazole | Aryl-ZnCl | Ni(acac)2/DPEPhos | THF | RT | High | nih.gov |

| 2-(Methylthio)pyridine | Heteroaryl-ZnI | Pd2(dba)3/X-Phos | THF | RT | ~85 | organic-chemistry.org |

Chemo- and Regioselective Functionalization Strategies

Beyond cross-coupling reactions at the substituted positions, the pyridine ring itself can be functionalized through chemo- and regioselective C-H activation. Directed ortho-metalation (DoM) is a primary strategy for achieving this. clockss.orguwindsor.ca

This approach involves the deprotonation of the most acidic C-H proton on the pyridine ring by a strong, sterically hindered base. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a new functional group with high regiocontrol. For this compound, the most acidic ring proton is at the C-3 position, ortho to the strongly electron-withdrawing fluorine atom.

The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is common for the lithiation of halopyridines, as they minimize nucleophilic attack on the pyridine ring. clockss.orgresearchgate.net More recently, kinetically active mixed Mg- and Zn-amide bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, have been developed by Knochel and have shown exceptional reactivity and functional group tolerance. thieme-connect.deresearchgate.netnih.gov These bases can effectuate regioselective magnesiation or zincation of various heterocycles. thieme-connect.deresearchgate.net

For this compound, treatment with a base like TMPMgCl·LiCl would be expected to selectively deprotonate the C-3 position. The resulting pyridylmagnesium or pyridylzinc species can then react with a wide array of electrophiles (e.g., aldehydes, ketones, acyl chlorides, disulfides, iodine) to yield 2-fluoro-3-substituted-6-(methylthio)pyridines. This strategy provides a powerful route to trisubstituted pyridines that would be difficult to access through other means. The choice of base and reaction conditions can be crucial for achieving high selectivity and yield. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms within a molecule. For 2-Fluoro-6-(methylthio)pyridine, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by multi-dimensional techniques.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine and methylthio substituents. The fluorine atom, being highly electronegative, will generally cause a downfield shift for adjacent protons. The methylthio group's effect will also be apparent. The protons on the pyridine ring will show characteristic spin-spin coupling (J-coupling) with each other and with the ¹⁹F nucleus.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom directly bonded to the fluorine atom (C-2) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other ring carbons will also be influenced by the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-3 | ³JHH, ⁴JHF | ||

| H-4 | ³JHH, ⁵JHF | ||

| H-5 | ³JHH, ⁴JHF | ||

| -SCH₃ | |||

| C-2 | ¹JCF, ²JCC | ||

| C-3 | ²JCF, ¹JCH | ||

| C-4 | ³JCF, ¹JCH | ||

| C-5 | ⁴JCF, ¹JCH | ||

| C-6 | ³JCF, ²JCC | ||

| -SCH₃ | ¹JCH |

Fluorine-19 (¹⁹F) NMR for Fluorinated Pyridines

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. fluorine1.ru The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to sharp and readily interpretable signals. The chemical shift of the fluorine atom in this compound will be influenced by its position on the pyridine ring and the electronic effects of the methylthio group. The ¹⁹F spectrum will exhibit couplings to the adjacent protons on the pyridine ring (³JHF and ⁴JHF), providing valuable structural information. The typical chemical shift range for fluorinated pyridines is broad, allowing for clear distinction between different fluorine environments.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify which protons are adjacent to each other on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring, C-F bond, C-S bond, and the methyl group. Key expected vibrational modes include C-H stretching, C=C and C=N ring stretching, in-plane and out-of-plane C-H bending, and the characteristic C-F stretching vibration.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the vibrational modes of the molecule, especially for the pyridine ring and the C-S bond.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | ||

| C-H Stretching (Methyl) | ||

| C=C / C=N Ring Stretching | ||

| C-F Stretching | ||

| C-S Stretching | ||

| C-H In-plane Bending | ||

| C-H Out-of-plane Bending |

An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated as requested. A thorough search for detailed research findings and scientifically accurate data for this specific compound across various spectroscopic techniques has revealed a significant lack of available information in the public domain.

Specifically, no experimental or detailed theoretical data could be retrieved for the following analytical methods for this compound:

Vibrational Spectroscopy: No specific Infrared (IR) or Raman spectroscopy data, including analyses of characteristic vibrational modes, could be found for this compound.

Mass Spectrometry (MS): There is no available High-Resolution Mass Spectrometry (HRMS) data to confirm the molecular formula, nor are there any studies elucidating its fragmentation pathways.

Electronic Absorption Spectroscopy (UV-Vis): Information regarding the electronic transitions and conjugation effects of this compound is not present in the available scientific literature.

X-ray Diffraction Crystallography: No crystal structure data for this compound has been published.

Without access to these fundamental spectroscopic data, it is not possible to construct the detailed and scientifically accurate article as outlined in the provided structure. The generation of such an article would require either the primary scientific literature detailing these analyses or access to proprietary chemical databases that may contain such information, neither of which are currently available.

X-ray Diffraction Crystallography

Determination of Solid-State Molecular Conformation and Bond Lengths/Angles

A crystallographic analysis of this compound would reveal the precise three-dimensional arrangement of its atoms in the solid state. This includes the planarity of the pyridine ring and the orientation of the fluoro and methylthio substituents relative to the ring.

Key structural parameters that would be determined include:

Bond Lengths: The distances between bonded atoms (e.g., C-F, C-S, S-CH₃, and bonds within the pyridine ring). These values provide insight into the bonding characteristics, such as bond order and hybridization.

Torsional Angles: These angles describe the rotation around a chemical bond and would be crucial for defining the conformation of the methylthio group relative to the pyridine ring.

A hypothetical data table for the kind of information that would be obtained is presented below. The values in this table are illustrative and not based on experimental data for this compound.

| Bond/Angle | Hypothetical Value |

| C-F Bond Length | 1.35 Å |

| C-S Bond Length | 1.78 Å |

| S-CH₃ Bond Length | 1.82 Å |

| C-N-C Angle | 117.0° |

| C-S-C Angle | 105.0° |

Analysis of Intermolecular Interactions

In the solid state, molecules are arranged in a crystal lattice, held together by various non-covalent forces. The analysis of the crystal packing of this compound would identify and characterize these intermolecular interactions, which govern the material's bulk properties.

Potential interactions that would be investigated include:

Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···N or C-H···F hydrogen bonds could play a role in the crystal packing.

Halogen Bonds: The fluorine atom could potentially act as a halogen bond acceptor.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, a common interaction in aromatic compounds.

The identification of these interactions would involve analyzing the distances and angles between atoms of neighboring molecules to determine if they fall within the expected ranges for such non-covalent bonds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. For 2-Fluoro-6-(methylthio)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in elucidating its fundamental chemical nature. niscpr.res.inniscair.res.inresearchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the primary focus of conformational analysis is the orientation of the methylthio (-SCH₃) group relative to the pyridine (B92270) ring.

The pyridine ring itself is aromatic and therefore planar. The key variable is the dihedral angle defined by the C(ring)-C(ring)-S-C(methyl) atoms. Theoretical calculations would explore the potential energy surface by rotating the C-S bond to identify the most stable conformer(s). It is anticipated that the conformer where the methyl group is oriented away from the pyridine ring to minimize steric hindrance would be the most stable. Studies on similar substituted pyridines and aromatic compounds confirm that DFT methods are highly effective for determining such stable geometries. nih.govresearchgate.net

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. rsc.orgnih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the sulfur atom of the methylthio group, which possesses lone pairs of electrons. The LUMO is likely a π* antibonding orbital distributed across the pyridine ring system. The presence of the electron-withdrawing fluorine atom and the electron-donating methylthio group modulates the energies of these orbitals. DFT calculations provide visualization of these orbitals and precise energy values. niscpr.res.innih.govresearchgate.net

Table 1: Representative Frontier Orbital Energies for this compound The following are typical values based on DFT calculations for analogous substituted pyridines.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

This interactive table contains representative data derived from computational studies on similar pyridine derivatives.

DFT calculations are widely used to predict various spectroscopic parameters, providing valuable data for structural confirmation and analysis.

NMR Chemical Shifts (GIAO): The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. rsc.orgconicet.gov.ar For this compound, calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative fluorine atom is expected to cause a significant downfield shift for adjacent carbons and protons. The methylthio group's effect would also be prominent. Comparing calculated shifts with experimental data is a powerful method for structural elucidation. researchgate.netcsic.es

Vibrational Frequencies (PED): Theoretical vibrational analysis predicts the frequencies of infrared (IR) and Raman spectral bands. A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule, such as C-F stretching, C-S stretching, CH₃ rocking, and various pyridine ring deformations. rsc.orgresearchgate.net This detailed assignment is crucial for interpreting experimental vibrational spectra. Studies on halogenated pyridines have successfully used this approach to understand how substituents impact the ring's normal modes. rsc.orgnu.edu.kz

UV-Vis Spectra (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. nih.govresearchgate.net The calculations for this compound would identify the primary electronic transitions, such as the π→π* transitions within the aromatic ring and possible n→π* transitions involving the lone pairs on the nitrogen and sulfur atoms. bohrium.com

Table 2: Predicted Spectroscopic Data for this compound The following are hypothetical values based on typical results from computational spectroscopy for analogous compounds.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR (GIAO) | C-F Carbon Shift | ~160-165 ppm |

| ¹⁹F NMR (GIAO) | C-F Fluorine Shift | ~ -70 to -80 ppm |

| Vibrational (PED) | C-F Stretch | ~1250-1280 cm⁻¹ |

| Vibrational (PED) | C-S Stretch | ~680-710 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax (π→π*) | ~260-275 nm |

This interactive table contains representative data to illustrate typical computational predictions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative nitrogen and fluorine atoms. These areas represent electron-rich sites that are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those of the methyl group, indicating electron-poor areas susceptible to nucleophilic attack. ijcce.ac.ir

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and hybridization by transforming the calculated wave function into localized orbitals corresponding to chemical bonds and lone pairs. niscpr.res.inbohrium.com

Thermodynamic Property Calculations

DFT can be used to calculate key thermodynamic properties, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. mdpi.comnih.gov These calculations are essential for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. For instance, the calculated standard enthalpy of formation (ΔH_f°) provides a measure of the molecule's intrinsic stability. These thermodynamic parameters are crucial for predicting chemical equilibrium and reaction spontaneity. plos.orgrsc.org

Table 3: Representative Calculated Thermodynamic Properties at 298.15 K The following are typical values based on DFT calculations for analogous substituted pyridines.

| Property | Value | Unit |

| Enthalpy (H) | -250.5 | Hartree/Particle |

| Entropy (S) | 95.2 | cal/mol·K |

| Gibbs Free Energy (G) | -250.6 | Hartree/Particle |

| Heat of Formation (ΔH_f°) | 25.5 | kcal/mol |

This interactive table contains representative data derived from computational studies on similar pyridine derivatives.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of a molecule. For this compound, key descriptors can be predicted to understand its chemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. In this compound, the nitrogen atom and the sulfur atom, with their lone pairs of electrons, are expected to significantly contribute to the HOMO. The electron-withdrawing fluorine atom would likely lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue, thus influencing its reactivity in nucleophilic and electrophilic reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution around the molecule. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group, indicating their nucleophilic character and potential sites for electrophilic attack or hydrogen bonding. The fluorine atom, being highly electronegative, would create a region of positive potential on the adjacent carbon atom.

Mulliken and Natural Population Analysis (NPA) Charges: These computational methods assign partial charges to each atom in a molecule. For this compound, the nitrogen and sulfur atoms would be expected to carry negative charges, while the carbon atom attached to the fluorine would have a positive charge. These partial charges are instrumental in predicting how the molecule will orient itself when approaching another molecule and in understanding its dipole moment.

A hypothetical data table for the predicted quantum chemical descriptors is presented below. It is important to note that these are estimated values based on general principles and comparison with similar structures, not from direct computational studies of this compound.

| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Moderate electron-donating ability, likely localized on S and N atoms |

| LUMO Energy | Relatively low | Moderate electron-accepting ability, influenced by the pyridine ring and fluorine |

| HOMO-LUMO Gap | Moderate | Good chemical stability |

| ESP Minimum | Located on N and S atoms | Preferred sites for electrophilic attack and hydrogen bond acceptance |

| ESP Maximum | Located on H atoms of the methyl group and the C-F region | Potential sites for nucleophilic interaction |

| Mulliken Charge on N | Negative | Nucleophilic character |

| Mulliken Charge on S | Negative | Nucleophilic character |

| Mulliken Charge on C-F | Positive | Electrophilic character |

Molecular Modeling of Interactions

The pyridine nitrogen and the sulfur atom of the methylthio group are key features that can participate in crucial intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, a common interaction in enzyme active sites with amino acid residues like serine, threonine, or lysine. The sulfur atom can also engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces.

A hypothetical representation of potential interactions is summarized in the table below:

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |

| Methylthio Sulfur | Hydrogen Bond Acceptor, Hydrophobic Interactions | Various hydrophobic and polar residues |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His |

| Fluorine Atom | Weak Hydrogen Bonding, Dipole-Dipole Interactions | Various |

It is crucial to reiterate that the information presented in this section is based on theoretical predictions and generalizations from related structures. Rigorous computational and experimental studies are necessary to definitively determine the quantum chemical properties and specific molecular interactions of this compound.

Applications of 2 Fluoro 6 Methylthio Pyridine As a Versatile Building Block

Role in Pharmaceutical Research and Drug Discovery

The pyridine (B92270) scaffold is a fundamental component in a vast number of pharmaceutical agents due to its ability to engage in biologically relevant interactions. The introduction of specific substituents like fluorine and methylthio groups can further enhance the therapeutic potential of pyridine-based molecules.

Precursor for Biologically Active Pyridine Derivatives

Functionalized pyridines are pivotal intermediates in the synthesis of more complex, biologically active molecules. The pyridine nucleus is present in numerous drugs, where it serves as a core structure that can be modified to fine-tune pharmacological activity. arkat-usa.org Compounds like 2-Fluoro-6-(methylthio)pyridine serve as synthons, which are molecular fragments designed for the construction of larger compounds. For instance, research on related structures shows that fluorinated pyridine derivatives are used to synthesize a variety of therapeutic candidates, including those with anticancer and anti-inflammatory properties. nih.gov The presence of reactive sites—the fluorine atom and the methylthio group—on the pyridine ring allows for further chemical modifications and the assembly of diverse molecular architectures with potential therapeutic applications.

Introduction of Fluorine and Methylthio Functionalities for Bioavailability Modulation

The strategic incorporation of fluorine and methylthio groups is a common and effective strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic profile.

Fluorine: The introduction of a fluorine atom can significantly alter a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity, which affects how a drug is absorbed, distributed, and excreted.

Methylthio Group: The methylthio (-SCH₃) group can also influence a molecule's characteristics. It can be a site for metabolic oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter solubility and biological activity. ajrconline.org Furthermore, the sulfur atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. In some contexts, the methylthio group is used in the synthesis of compounds with antimicrobial and anticancer activities. ajrconline.orgopenmedicinalchemistryjournal.com

The combined presence of these two functionalities in this compound provides a tool for medicinal chemists to optimize the properties of new drug candidates.

Significance in Agrochemical Development

The development of new, effective, and environmentally safer agrochemicals is a critical area of research. Fluorinated pyridine derivatives are particularly important in this field. researchoutreach.org

Intermediate in the Synthesis of Fungicides and Pesticides

Many modern agrochemicals are built upon heterocyclic scaffolds, with pyridine derivatives being prominent. arkat-usa.org The search results highlight that related compounds, such as 2-fluoro-6-(trifluoromethyl)pyridine, are key intermediates in the production of commercial fungicides like Picoxystrobin. google.comjubilantingrevia.com This underscores the industrial importance of the 2-fluoro-6-substituted pyridine framework. The synthesis of the insecticide Sulfoxaflor also involves an intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, which contains both a methylthio and a substituted pyridine structure. patsnap.com The structural similarity of this compound to these vital agrochemical precursors suggests its potential as an intermediate for new active ingredients.

Table 1. Examples of Agrochemicals Derived from Related Pyridine Intermediates

| Agrochemical | Type | Key Pyridine Intermediate | Reference |

|---|---|---|---|

| Picoxystrobin | Fungicide | 2-Fluoro-6-(trifluoromethyl)pyridine | jubilantingrevia.com |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative | researchoutreach.org |

| Fluazinam | Fungicide | Trifluoromethyl-substituted pyridine derivative | researchoutreach.org |

| Flonicamid | Insecticide | 4-trifluoromethyl-pyridine derivative | researchoutreach.org |

| Pyroxsulam | Herbicide | Pyridine analogue | researchoutreach.org |

Design of Advanced Agrochemical Compounds

The design of next-generation agrochemicals focuses on high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. The inclusion of fluorine in a molecule can enhance its biological activity, allowing for lower application rates. researchoutreach.org Trifluoromethylpyridine (TFMP) and its derivatives are crucial in developing modern agrochemicals. researchoutreach.org The specific arrangement of substituents on the pyridine ring is critical for activity. The this compound structure represents a combination of functionalities that could be exploited in the rational design of new pesticides and fungicides with potentially improved properties.

Applications in Materials Science

While the primary applications for functionalized pyridines are in life sciences, their unique electronic properties also make them candidates for use in materials science. Research on the related compound 2-fluoro-6-methylpyridine (B1294898) indicates it may be used in the preparation of various other pyridine derivatives. sigmaaldrich.com Although direct applications of this compound in materials science are not documented in the provided search results, heterocyclic compounds, in general, are explored for their potential in creating polymers, dyes, and other materials with specific optical or electronic functions.

Monomeric Units for Functional Polymer Synthesis

While direct polymerization of this compound is not widely documented, its structural features make it a promising candidate as a monomeric unit for the synthesis of functional polymers. Functional polymers, which contain specific reactive groups, are increasingly important in materials science, with applications ranging from electronics to biomedical devices. The utility of pyridine and fluoropyridine derivatives in polymer chemistry suggests a significant potential for this compound.

Fluoropyridines have been successfully employed to create advanced polymers. For instance, perfluoropyridine has been used as a cross-linking agent to produce porous β-cyclodextrin polymers capable of removing pollutants from water. mdpi.com Similarly, asymmetric 3-fluoropyridine (B146971) has been incorporated into donor polymers to fine-tune their aggregation properties for use in organic solar cells. nanoscience.or.kr The reactivity of the C-F bond in fluoropyridines, typically towards nucleophilic aromatic substitution (SNAr), provides a powerful tool for step-growth polymerization.

In the case of this compound, the fluorine atom at the 2-position is activated towards nucleophilic displacement. This allows it to react with difunctional nucleophiles (e.g., bisphenols or diamines) in a polycondensation reaction to form the polymer backbone. The resulting polymer would incorporate the pyridine and methylthio moieties as repeating units, imparting specific properties.

Potential Polymer Structures from this compound:

| Polymer Type | Co-monomer | Potential Polymer Backbone Feature | Anticipated Properties |

|---|---|---|---|

| Poly(ether pyridine) | Bisphenols | Aromatic ether linkages with pyridine units | High thermal stability, chemical resistance |

| Poly(amine pyridine) | Diamines | Amino linkages connecting pyridine rings | Coordination sites for metals, potential for conductivity |

| Poly(thioether pyridine) | Dithiols | Thioether linkages in the main chain | High refractive index, metal-binding capabilities |

The pyridine ring itself can contribute to the polymer's properties, such as thermal stability and the ability to participate in hydrogen bonding. Furthermore, pyridine-containing polymers are known to be ionically conductive, which is useful for applications in batteries and sensors. tsijournals.com The methylthio (-SCH3) group, being a polarizable and potentially reactive site, could be used for post-polymerization modification, such as oxidation to sulfoxide or sulfone, to further tune the polymer's solubility and electronic characteristics.

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can bind to metal ions to form complexes with specific geometries, reactivities, and physical properties. This compound is an attractive candidate for ligand design due to the presence of two potential donor atoms: the nitrogen of the pyridine ring and the sulfur of the methylthio group. biosynth.com This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. libretexts.org

Ligands that contain both nitrogen and sulfur donors (N,S-chelating ligands) are of significant interest because they can stabilize various oxidation states of metals and influence the catalytic activity of the resulting complexes. Research on analogous molecules has demonstrated this principle. For example, 2-(2-Methylthioethyl)pyridine, which also features an N,S donor set, forms stable complexes with a range of transition metals including palladium(II), platinum(II), copper(II), and silver(I). publish.csiro.au Similarly, 2,6-bis(methylthio)pyridine has been explored as a linker for creating paramagnetic transition metal complexes. rsc.org

The incorporation of a fluorine atom at the 6-position of the pyridine ring in this compound is a key feature. Fluorine is a highly electronegative atom, and its presence can significantly alter the electronic properties of the ligand. By withdrawing electron density from the pyridine ring, the fluorine atom can modulate the donor strength of the nitrogen atom, which in turn affects the stability and redox potential of the metal complex. This ability to fine-tune electronic properties is a cornerstone of modern ligand design for applications in catalysis and materials science.

Examples of Metal Complexes with Related N,S-Chelating Pyridine Ligands:

| Ligand | Metal Ion | Resulting Complex Type | Potential Application Area |

|---|---|---|---|

| 2-(2-Methylthioethyl)pyridine | Pd(II), Pt(II) | Mono- and bis-chelated complexes | Catalysis |

| 2-(2-Methylthioethyl)pyridine | Cu(II), Cu(I) | Bis-chelated complexes | Redox-active systems |

| 3,5-Bis(methylthio)pyridine | Cu(II), Fe(III) | Coordination complexes | Catalysis, magnetic materials |

| bis-2,6(methylthiomethyl)pyridine | Cu(II) | Pentacoordinate complexes | Structural models tandfonline.com |

Contribution to Fine Chemical Synthesis

This compound serves as a valuable intermediate in fine chemical synthesis, particularly for the construction of complex molecules used in the agrochemical and pharmaceutical industries. buyersguidechem.com Fluorinated pyridines are a well-established class of building blocks, prized for the unique properties that fluorine atoms impart to the final products, such as enhanced metabolic stability and binding affinity. researchgate.net

The utility of this scaffold is underscored by the industrial application of the closely related compound, 2-fluoro-6-(trifluoromethyl)pyridine, which is a key advanced intermediate in the production of the widely used fungicide, Picoxystrobin. jubilantingrevia.comgoogle.com This demonstrates the importance of the 2-fluoro-6-substituted pyridine core in creating high-value agrochemicals.

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. Concurrently, the pyridine ring can be functionalized through modern cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is frequently employed with pyridine derivatives. nih.govrsc.org For example, building blocks like 6-(methylthio)pyridin-3-yl boronic acid and 5-fluoro-6-methylpyridin-2-ylboronic acid have been successfully used in Suzuki reactions to synthesize complex biaryl structures, which are common motifs in drug discovery. ajrconline.orgresearchgate.net

Synthetic Transformations and Applications of Related Pyridine Building Blocks:

| Building Block | Reaction Type | Product Class | Industry |

|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)pyridine | Nucleophilic Substitution | Fungicides (e.g., Picoxystrobin) jubilantingrevia.com | Agrochemical |

| 6-(Methylthio)pyridin-3-yl boronic acid | Suzuki Coupling | Biphenylamines ajrconline.org | Pharmaceutical |

| 5-Fluoro-6-methylpyridin-2-ylboronic acid | Suzuki Coupling | Substituted biaryls researchgate.net | Pharmaceutical/Agrochemical |

| 2-Fluoro-6-iodo-4-(methylthio)pyridine | Coupling Reactions (e.g., Suzuki) | Functionalized pyridines | Pharmaceutical/Agrochemical |

Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone. This transformation alters the electronic nature of the molecule and provides additional handles for further synthetic elaboration, thereby expanding the range of accessible target molecules. ajrconline.org

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Fluoro-6-(methylthio)pyridine and its derivatives is geared towards processes that are not only efficient but also environmentally benign and economically viable.

Modern synthetic chemistry is increasingly focused on sustainability. For pyridinic structures, this involves moving away from harsh reagents and multi-step procedures towards catalytic and one-pot syntheses. Research into the synthesis of substituted 6-(methylthio)pyridines has demonstrated the use of zinc catalysts like ZnBr₂ or ZnI₂ in three-component reactions involving active methylene (B1212753) ketones, ammonium (B1175870) acetate, and bis(methylthio)acrolein. researchgate.net This approach offers a streamlined, one-pot method that could be adapted for this compound. researchgate.net

Green chemistry principles, such as performing reactions in water at ambient temperatures and without a catalyst, are being explored for complex heterocyclic systems. acs.org While not yet applied directly to this compound, the development of catalyst-free protocols in aqueous media for related pyridodipyrimidines suggests a promising future direction. acs.org Furthermore, the use of hypervalent iodine catalysis with BF₃·Et₂O as a fluorine source represents a metal-free approach to fluorination that could be integrated into sustainable synthetic sequences. acs.org

The following table summarizes potential catalytic strategies applicable to the synthesis of functionalized pyridines.

| Catalytic Strategy | Key Features | Potential Application for this compound |

| Zinc Catalysis | Enables one-pot, three-component synthesis of substituted (methylthio)pyridines. researchgate.net | Direct and efficient assembly of the core pyridine (B92270) structure. |

| Catalyst-Free Aqueous Synthesis | Reactions proceed in water at room temperature, minimizing waste and energy consumption. acs.org | Environmentally benign synthesis of advanced intermediates. |

| Hypervalent Iodine Catalysis | Metal-free fluorination using common and less hazardous reagents. acs.org | Sustainable introduction of the fluorine atom onto the pyridine ring. |

Flow chemistry and microfluidic reactors offer significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability. These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

The application of continuous flow mechanochemistry has been demonstrated for the synthesis of amides and hydrazides from derivatives of cinnamic acid, showcasing its potential for producing fine chemicals with high efficiency. beilstein-journals.org Similarly, microfluidic chips have been used for the controlled synthesis of nanomaterials, demonstrating fine control over reaction kinetics and product characteristics. rsc.org Adopting these technologies for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate a more streamlined, automated production process. The precise control offered by flow chemistry would be particularly beneficial for regioselective functionalization reactions, minimizing the formation of unwanted isomers.

Exploration of Unconventional Reactivity

Beyond its use as a building block, the inherent reactivity of this compound itself is a frontier for exploration.

Transition-metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. nsf.govnih.gov For pyridine derivatives, the nitrogen atom can act as a directing group, guiding a metal catalyst to a specific C-H bond. nsf.govrsc.org However, strong coordination to the metal center can sometimes deactivate the catalyst. nsf.govacs.org

Emerging strategies aim to overcome these challenges. For instance, using an ancillary Lewis-acidic ligand attached to the metal can modulate the coordination, directing C-H activation to different positions. nsf.gov Another approach involves modifying the directing group itself; introducing an electron-withdrawing fluoro group into a pyridine-based template has been shown to improve yield and selectivity in palladium-catalyzed meta-C–H activation. acs.org These advanced methods could be applied to this compound to selectively introduce new functional groups at specific positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. nih.govbeilstein-journals.org

The table below outlines research findings on the C-H activation of pyridine-containing molecules.

| Catalyst/System | Substrate Type | Position of C-H Activation | Key Finding |

| Iridium with Boryl Ligand | Pyridine Derivatives | ortho-C-H | Lewis-acidic ligand directs activation, avoiding catalyst deactivation. nsf.gov |

| Palladium(II) Acetate | 2-Arylpyridines | ortho-C-H of aryl group | Trifluoromethylthiolation achieved using AgSCF₃ and Selectfluor®. beilstein-journals.org |

| Palladium(II) Acetate with Fluoro-Pyridine Template | Phenylacetic Acids | meta-C-H | Electron-withdrawing group on the template enhances reactivity and selectivity. acs.org |

Photocatalysis and electrocatalysis harness light and electrical energy, respectively, to drive chemical reactions under mild conditions, aligning with the principles of green chemistry. acs.orgrsc.org

Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, can generate radical intermediates that enable unique bond formations. acs.org This has been applied to the thiolation of aryl iodides, a reaction type relevant to the methylthio group of the target molecule. rsc.org Photocatalysis could potentially be used to modify the methylthio group or functionalize the pyridine ring of this compound in novel ways. Pyridine-based polymers have also been designed as adsorptive photocatalysts, indicating the potential for the pyridine moiety to play an active role in the catalytic process itself. rsc.org

Electrocatalysis offers another avenue for sustainable chemical synthesis. By controlling the electrode potential, specific functional groups can be selectively oxidized or reduced. This has been demonstrated in the electrochemical activation of C(sp³)–S bonds and the synthesis of pyridine carboxamides. rsc.orgresearchgate.net Such methods could be explored for the selective transformation of the methylthio group or for coupling reactions involving the pyridine core of this compound.

Advanced Computational Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, computational methods can accelerate discovery and optimization across various applications.

De novo computational design, including the use of generative AI methods, can be used to create enzymes with tailored functionalities. biorxiv.org This approach could be used to design novel enzymes that specifically recognize and transform this compound or its derivatives, potentially enabling highly selective and efficient biocatalytic routes for synthesis or modification.

Molecular docking and other computational screening techniques are already used to predict the interaction of small molecules with biological targets. researchgate.net These methods can be employed to explore the potential of this compound-based structures as candidates for new pharmaceuticals or agrochemicals by simulating their binding to various protein active sites. Furthermore, Density Functional Theory (DFT) calculations can predict the reactivity of the molecule, guiding the development of the novel synthetic and catalytic reactions discussed in the previous sections by modeling reaction pathways and transition states.

Predictive Modeling for New Materials and Bioactive Agents

Predictive modeling, particularly through techniques like quantitative structure-activity relationship (QSAR) analysis, is a cornerstone of modern drug discovery and materials science. rsc.org These computational methods establish mathematical relationships between the chemical structure of a molecule and its properties, such as biological activity or material performance. rsc.orgnih.gov For substituted pyridines, QSAR models have been effectively used to understand and predict their efficacy as inhibitors for various biological targets, including enzymes like lysine-specific demethylase 1 (LSD1) and the H+/K+-ATPase acid pump. nih.govnih.gov

The models often correlate biological activity with physicochemical parameters and molecular descriptors. nih.gov Key factors include hydrophobic properties of substituents and charge distribution within the molecule, which influence interactions with biological receptors. nih.gov In the case of this compound, its distinct structural features—the electron-withdrawing fluorine atom, the sulfur-containing methylthio group, and the nitrogen atom in the pyridine ring—are critical inputs for such models. Quantum-chemical calculations can further refine these models by providing descriptors like molecular orbital energies (e.g., HOMO and LUMO), which are known to be variable but statistically significant in predicting toxicity and reactivity. tennessee.eduacs.org

Recent advancements have seen the successful application of in silico prediction models to guide the design of new drug candidates. For instance, a prediction model for hERG channel inhibition was used to design novel 2-fluoropyridine (B1216828) derivatives with improved safety profiles, demonstrating the power of these computational tools to pre-emptively address issues like cardiotoxicity. nih.gov By applying similar predictive methodologies to this compound, researchers can forecast its potential bioactivity, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity. nih.gov This allows for the virtual screening of potential derivatives and the rational design of new compounds for applications in medicine and agrochemicals, optimizing for both efficacy and safety before undertaking costly and time-consuming synthesis. nih.govnih.govchemrevlett.com

Machine Learning Applications in Reaction Discovery

The discovery of new chemical reactions is being revolutionized by machine learning (ML). researchgate.netgithub.com ML models, including neural networks and transformer architectures, can analyze vast datasets of known reactions to predict the outcomes of novel reactant combinations, estimate reaction yields, and even suggest optimal reaction conditions. github.comchemrxiv.orgharvard.edu These approaches move beyond human intuition by identifying complex patterns in chemical reactivity data. chemrxiv.orgyoutube.com

For a molecule like this compound, ML offers exciting possibilities for exploring its chemical space. The compound features several reactive sites: the C-F bond, susceptible to nucleophilic aromatic substitution (SNAr); the methylthio group, which can be oxidized or used in metal-catalyzed cross-coupling; and various C-H bonds on the pyridine ring that are available for functionalization. nih.govrsc.orgresearchgate.net

ML models can be trained to predict the feasibility and outcome of new transformations on this scaffold. For example, a model could predict the most likely product when this compound is subjected to a novel set of reagents and catalysts, potentially uncovering unprecedented reaction pathways. arxiv.org Furthermore, machine learning algorithms are increasingly used to predict reaction yields with high accuracy, which could guide chemists to select the most efficient synthetic routes, thereby reducing waste and accelerating the development of new derivatives. researchgate.netgithub.com By representing molecules as fingerprints or using DFT-computed descriptors, these models can quantitatively predict how changes in reactants, catalysts, or solvents will affect a reaction's performance. chemrxiv.orgyoutube.com Applying these tools to this compound could lead to the discovery of novel, highly selective, and high-yielding functionalization reactions that are not accessible through traditional methods. researchgate.net

Expansion into Novel Areas of Application

The unique electronic and structural characteristics of this compound make it a promising candidate for development in cutting-edge fields beyond traditional pharmaceutical and agrochemical research.

Optoelectronic Materials Research

Pyridine-containing compounds are of significant interest in the field of optoelectronics, where they are used as building blocks for materials in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govmdpi.com The incorporation of a pyridine ring into larger conjugated systems can tune their electronic and photophysical properties, such as their HOMO/LUMO energy levels, absorption and emission wavelengths, and charge-transport capabilities. chemmethod.comresearchgate.net

Functionalization of the pyridine scaffold is a key strategy for modulating these properties. The position of substituents, such as the nitrogen atom within the pyridine ring, has been shown to have a sensitive effect on the electron transport properties of materials used in perovskite solar cells. rsc.org For this compound, the strong electron-withdrawing nature of the fluorine atom and the presence of the sulfur atom in the methylthio group offer powerful tools for electronic tuning. These substituents can alter the electron density of the pyridine ring, thereby influencing the energy levels and intramolecular charge transfer characteristics of a larger molecule. chemmethod.comresearchgate.net This tunability is crucial for designing materials with specific functions, such as blue-emissive dyes or efficient hole-transporting materials. mdpi.comresearchgate.net Researchers have successfully synthesized various pyridine-functionalized materials and demonstrated that systematic variation of substituents can control fluorescence and other key properties, making scaffolds like this compound highly attractive for creating novel, high-performance optoelectronic devices. nih.gov

Chemical Biology Probes and Tools

Chemical probes are essential tools for studying biological processes at a molecular level. semanticscholar.org Small molecules designed to interact with specific biological targets can be used to visualize cellular components, modulate protein function, and elucidate signaling pathways. semanticscholar.org Fluorinated pyridines are particularly valuable scaffolds for the design of such probes. scispace.com

The this compound structure is well-suited for this purpose for several reasons. Firstly, the fluorine atom can be substituted with its radioactive isotope, fluorine-18 (B77423) (¹⁸F), a widely used positron emitter for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.org The synthesis of ¹⁸F-labeled fluoropyridines via nucleophilic substitution is an efficient method for creating high-specific-activity radiotracers for in-vivo imaging of drug distribution or disease biomarkers. nih.gov

Secondly, the reactivity of the 2-fluoro position allows for its displacement by other functional groups, enabling the attachment of fluorophores or other reporter tags. nih.gov This strategy has been used to develop pyridine-based fluorescent probes for visualizing cannabinoid receptors in living cells, demonstrating the utility of this scaffold in creating tools for live-cell imaging. semanticscholar.org The methylthio group offers an additional site for modification, further increasing the molecule's versatility. By leveraging these features, this compound can serve as a core structure for the rational design of a new generation of chemical probes to investigate complex biological systems. semanticscholar.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Fluoro-6-(methylthio)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorination at the 2-position can be achieved via halogen exchange (e.g., using KF/18-crown-6 in DMF), while the methylthio group is introduced via thiolation of a halogenated precursor (e.g., 2-fluoro-6-bromopyridine) using sodium methanethiolate (NaSMe) under inert conditions . Yield optimization depends on temperature control (60–80°C), solvent polarity (e.g., DMSO or DMF), and catalyst selection (e.g., nickel complexes for coupling reactions) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Peaks at δ 2.5–2.7 ppm (methylthio group) and δ 7.0–8.5 ppm (pyridine ring protons) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 157.03 (theoretical MW: 156.05) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical-resistant aprons. Store under inert atmospheres (argon or nitrogen) to prevent oxidation of the methylthio group. Waste must be neutralized with dilute NaOH before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio and fluorine groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the pyridine ring for electrophilic substitution, while the methylthio group at the 6-position acts as a weak π-donor, stabilizing intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) show that steric hindrance from the methylthio group reduces regioselectivity in Pd-catalyzed reactions, requiring ligands like SPhos for improved yields .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from impurities in synthesized intermediates. Use HPLC (≥98% purity) and standardized assay protocols (e.g., fixed pH and temperature). Compare results with control compounds like 2-fluoro-6-(trifluoromethyl)pyridine to isolate substituent-specific effects .

Q. Can computational models predict the metabolic stability of this compound in drug design?

- Methodological Answer : Yes. QSAR models and docking simulations (using software like AutoDock Vina) predict CYP450-mediated oxidation at the methylthio group as a metabolic hotspot. Experimental validation via liver microsome assays (e.g., human hepatocytes) shows a half-life of ~2.5 hours, aligning with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.